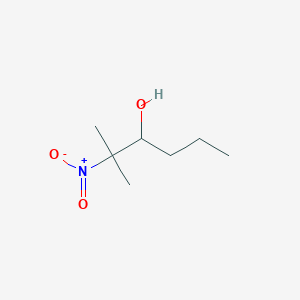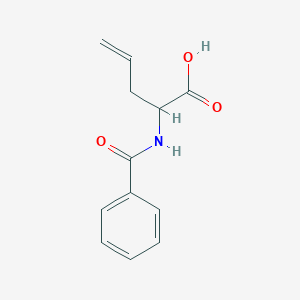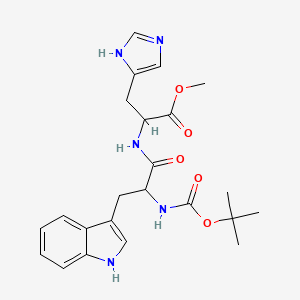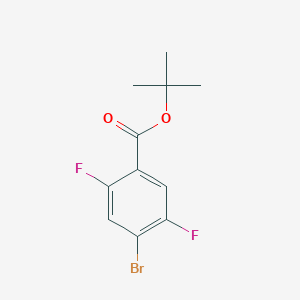![molecular formula C15H21NO3Si B14007016 Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B14007016.png)
Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that combines a furo[3,2-b]pyridine core with a triethylsilyl group and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate typically involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine derivatives and furans.
Introduction of the triethylsilyl group: This step involves the silylation of the furo[3,2-b]pyridine core using triethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **5-Methyl-2-(trimethylsilyl)furo
Methyl furo[3,2-b]pyridine-5-carboxylate: Lacks the triethylsilyl group, which may affect its reactivity and applications.
Propriétés
Formule moléculaire |
C15H21NO3Si |
|---|---|
Poids moléculaire |
291.42 g/mol |
Nom IUPAC |
methyl 2-triethylsilylfuro[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H21NO3Si/c1-5-20(6-2,7-3)14-10-12-13(19-14)9-8-11(16-12)15(17)18-4/h8-10H,5-7H2,1-4H3 |
Clé InChI |
WZRCFUDZPXCQQQ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=CC2=C(O1)C=CC(=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
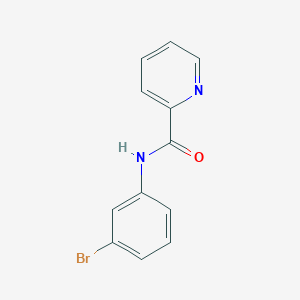
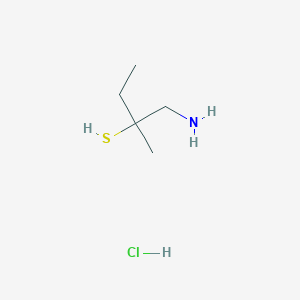
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
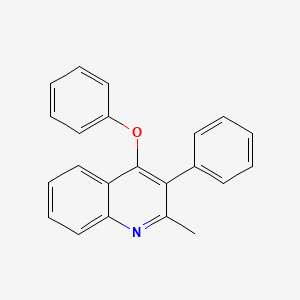
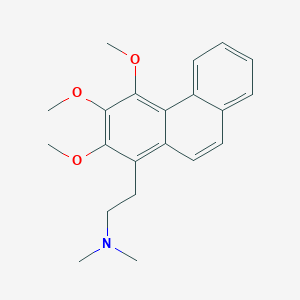
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
